Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate

Medicinal chemistry Building block procurement Stoichiometric calculation

Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate (CAS 1909347-95-0; molecular formula C₆H₆LiN₃O₂; MW 159.07 g/mol) is a pre-formed lithium carboxylate salt of 4-aminopyrimidine-2-acetic acid, supplied as a research-grade small-molecule building block with a minimum purity specification of 95%. The compound combines a 4-aminopyrimidine heterocyclic core—a recognized privileged scaffold in kinase inhibitor drug discovery —with a lithium acetate side chain at the 2-position, providing a chemically distinct entry point for amide coupling, esterification, and further functionalisation in medicinal chemistry programmes.

Molecular Formula C6H6LiN3O2
Molecular Weight 159.07
CAS No. 1909347-95-0
Cat. No. B2388913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate
CAS1909347-95-0
Molecular FormulaC6H6LiN3O2
Molecular Weight159.07
Structural Identifiers
SMILES[Li+].C1=CN=C(N=C1N)CC(=O)[O-]
InChIInChI=1S/C6H7N3O2.Li/c7-4-1-2-8-5(9-4)3-6(10)11;/h1-2H,3H2,(H,10,11)(H2,7,8,9);/q;+1/p-1
InChIKeyAFIPSIWUQOHISX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium(1+) Ion 2-(4-Aminopyrimidin-2-yl)Acetate (CAS 1909347-95-0): Procurement-Relevant Chemical Profile and Scaffold Context


Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate (CAS 1909347-95-0; molecular formula C₆H₆LiN₃O₂; MW 159.07 g/mol) is a pre-formed lithium carboxylate salt of 4-aminopyrimidine-2-acetic acid, supplied as a research-grade small-molecule building block with a minimum purity specification of 95% . The compound combines a 4-aminopyrimidine heterocyclic core—a recognized privileged scaffold in kinase inhibitor drug discovery [1]—with a lithium acetate side chain at the 2-position, providing a chemically distinct entry point for amide coupling, esterification, and further functionalisation in medicinal chemistry programmes. It is catalogued under MDL number MFCD29047362 and is available from multiple specialist chemical suppliers for R&D use exclusively .

Why the Lithium(1+) 2-(4-Aminopyrimidin-2-yl)Acetate Salt Form Cannot Be Interchanged with the Free Acid or Ester Analogs Without Experimental Validation


The lithium salt of 2-(4-aminopyrimidin-2-yl)acetic acid differs from its free acid (CAS 933686-42-1; MW 153.14), tert-butyl ester (CAS 2248293-98-1; MW 209.24), methyl ester (CAS 2092691-78-4; MW 167.17), and ethanol analog (CAS 1935455-02-9; MW 139.16) in three operationally critical dimensions: counterion identity, ionisation state, and molecular weight. Lithium carboxylate salts generally exhibit enhanced aqueous solubility relative to the parent carboxylic acid owing to their ionic character in solution [1], which directly impacts stock solution preparation, assay compatibility, and downstream synthetic reactivity. The lithium cation—with the smallest ionic radius (0.60 Å) and highest hydration energy (−519 kJ/mol) among the alkali metal series —confers distinct solubility and crystallinity behaviour compared to hypothetical sodium or potassium salt forms of the same anion. These differences mean that potency values, solubility limits, or reaction yields obtained with the free acid or ester congeners cannot be assumed to translate to the lithium salt without explicit experimental re-qualification. The quantitative evidence in Section 3 substantiates these differentiation axes.

Lithium(1+) 2-(4-Aminopyrimidin-2-yl)Acetate: Quantitative Differentiation Evidence Versus Closest Analogs


Molecular Weight Differential vs. Free Acid: Impact on Molar Equivalents in Synthesis and Assay Preparation

The lithium salt (MW 159.07 g/mol) carries a +6.0% molecular weight increment relative to the free acid 2-(4-aminopyrimidin-2-yl)acetic acid (MW 153.14 g/mol) . For any reaction or assay that proceeds via the free anion, 1.0 mg of the lithium salt delivers only 0.96 mg of the active 4-aminopyrimidine-2-acetate anion (6.0% less on a molar basis) compared to what would be calculated if the free acid molecular weight were erroneously used. In a 10-gram synthesis scale, this translates to a 0.6 g shortfall in active building block if the salt form is not accounted for in stoichiometric planning.

Medicinal chemistry Building block procurement Stoichiometric calculation

Aqueous Solubility Advantage of the Lithium Carboxylate Salt Form Over the Free Acid: Class-Level Physicochemical Inference

As a lithium carboxylate salt, this compound is expected to exhibit higher aqueous solubility than its parent free carboxylic acid, based on the well-established principle that carboxylate salts are ionic and dissolve more readily in polar solvents than the corresponding neutral carboxylic acids [1]. While explicit saturation solubility data for this specific compound pair are not published, the lithium ion's exceptionally small ionic radius (0.60 Å) and high hydration energy (−519 kJ/mol) predict enhanced water solubility relative to sodium (0.95 Å) or potassium (1.33 Å) carboxylate congeners. For procurement decisions, this means that the lithium salt is the preferred form when aqueous stock solutions ≥10 mM are required without the addition of organic co-solvents or pH adjustment.

Solubility Formulation Assay development Salt selection

4-Aminopyrimidine Scaffold: Privileged Status in Kinase Inhibitor Design Supporting Research Use of This Building Block

The 4-aminopyrimidine core is a validated privileged scaffold in kinase inhibitor drug discovery: more than 19 marketed pyrimidine-containing drugs are approved, the majority acting as kinase inhibitors, with amino- and diamino-pyrimidine fragments being especially prevalent [1]. Pyrimidine-focused DNA-encoded libraries built on functionalised pyrimidine cores have yielded compounds with nanomolar inhibition activities against BRD4 [2]. A series of 4-aminopyrimidine compounds were optimised to the potent hepcidin production inhibitor DS42450411, demonstrating oral bioavailability and in vivo efficacy in a mouse model of acute inflammation [3]. The lithium(1+) 2-(4-aminopyrimidin-2-yl)acetate building block presents the 4-aminopyrimidine-2-acetic acid motif in a ready-to-couple salt form, directly embedding the privileged scaffold into fragment libraries or lead optimisation campaigns.

Kinase inhibitor Privileged scaffold Fragment-based drug discovery Medicinal chemistry

Synthetic Utility Differential: Free Carboxylic Acid Salt vs. Protected Ester Analogs for Direct Amide Coupling

The lithium 2-(4-aminopyrimidin-2-yl)acetate salt provides an unprotected carboxylic acid functionality ready for direct amide coupling or HATU/HBTU-mediated conjugation without a deprotection step. In contrast, the tert-butyl ester analog (CAS 2248293-98-1; MW 209.24) and methyl ester analog (CAS 2092691-78-4; MW 167.17) both require an additional acidic or basic hydrolysis step (TFA for tert-butyl; LiOH/NaOH for methyl) to liberate the free acid, adding one synthetic step and associated yield loss. The lithium salt also avoids the potential for racemisation or side reactions that can occur during ester hydrolysis of sensitive substrates. This makes the lithium salt the preferred input when the carboxylic acid is the desired coupling partner.

Organic synthesis Amide coupling Building block selection Protecting group strategy

Commercial Availability and Pricing Benchmark: Lithium Salt Procurement Viability Assessment

The lithium salt is commercially stocked by multiple vendors with a minimum purity specification of 95% (HPLC) . CymitQuimica (Biosynth brand) offers 50 mg at €1,130 and 500 mg at €3,135, equating to €22.60/mg and €6.27/mg respectively, reflecting significant volume discounting . The free acid form (CAS 933686-42-1) is listed by CymitQuimica as discontinued in multiple package sizes , suggesting the lithium salt may be the more reliably sourced form for ongoing research programmes. The tert-butyl and methyl ester analogs are available from other suppliers at typical research chemical pricing, but the salt form uniquely combines the free acid functionality with stable shelf storage and consistent supply.

Procurement Catalog sourcing Cost comparison Supply chain

Lithium(1+) 2-(4-Aminopyrimidin-2-yl)Acetate: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Kinase Inhibitor Library Construction

The 4-aminopyrimidine core is a privileged kinase inhibitor scaffold with >19 marketed drugs built on this motif [1]. The lithium salt form provides a pre-ionised carboxylic acid that can be directly coupled to diverse amine-containing fragments via standard HATU or HBTU amide coupling without requiring a protecting group removal step, unlike the tert-butyl or methyl ester analogs . This makes the compound an efficient entry point for fragment-based drug discovery libraries targeting the kinase hinge-binding region.

Parallel Synthesis of 4-Aminopyrimidine-2-Acetamide Derivatives for SAR Studies

In structure–activity relationship (SAR) campaigns, the lithium salt allows single-step diversification of the acetic acid side chain through direct amide bond formation. The 6.0% molecular weight difference versus the free acid (159.07 vs. 153.14 g/mol) must be accounted for in stoichiometric calculations to avoid systematic under-dosing . The lithium counterion's high aqueous solubility (class-level inference from carboxylate salt chemistry) [2] supports reaction setups in aqueous–organic mixed solvent systems.

Hepcidin Production Inhibitor Lead Optimisation

Published SAR studies on 4-aminopyrimidine hepcidin production inhibitors, which culminated in the orally bioavailable clinical candidate DS42450411 demonstrating serum hepcidin-lowering effects in a mouse IL-6-induced acute inflammation model [3], validate the 4-aminopyrimidine scaffold for this therapeutic target. The lithium 2-(4-aminopyrimidin-2-yl)acetate building block provides the core scaffold with a modifiable acetic acid handle, enabling exploration of the C2 side-chain SAR that was critical in the DS42450411 optimisation programme.

DNA-Encoded Library (DEL) Synthesis Incorporating Pyrimidine Cores

Pyrimidine-focused DNA-encoded libraries have been demonstrated to yield nanomolar-affinity ligands against BRD4 [4]. The carboxylic acid functionality of this building block enables on-DNA amide coupling, integrating the 4-aminopyrimidine pharmacophore into DEL screening collections. The lithium salt form's solubility profile facilitates the aqueous-compatible chemistry required for DEL synthesis, where maintaining DNA integrity is paramount.

Quote Request

Request a Quote for Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.